molecular formula C13H12N2O3 B1603734 4-(2,4-Diaminophenoxy)benzoic acid CAS No. 5855-81-2

4-(2,4-Diaminophenoxy)benzoic acid

Cat. No.: B1603734
CAS No.: 5855-81-2
M. Wt: 244.25 g/mol
InChI Key: YOQNZIGXHKERCG-UHFFFAOYSA-N
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Description

4-(2,4-Diaminophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

5855-81-2

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

4-(2,4-diaminophenoxy)benzoic acid

InChI

InChI=1S/C13H12N2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,14-15H2,(H,16,17)

InChI Key

YOQNZIGXHKERCG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)N)N

Origin of Product

United States

Q & A

Q. What are the common synthetic routes for preparing 4-(2,4-Diaminophenoxy)benzoic acid, and what factors influence reaction yield?

  • Methodological Answer : Synthesis typically involves multi-step procedures. A plausible route includes:

Condensation reactions : Reacting 2,4-diaminophenol with a benzoic acid derivative (e.g., methyl 4-fluorobenzoate) in polar aprotic solvents like DMF, using base catalysts (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution .

Hydrolysis : If an ester intermediate (e.g., methyl 4-(2,4-diaminophenoxy)benzoate) is formed, hydrolysis with aqueous NaOH or LiAlH₄ yields the free carboxylic acid .

  • Critical Factors : Solvent polarity, temperature control (80–120°C), and protecting group strategies for amine functionalities to prevent side reactions. High yields (>90%) are achievable under optimized conditions, as seen in analogous syntheses of phenanthroimidazole derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-(2,4-Diaminophenoxy)benzoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and purity. Aromatic protons appear in δ 6.5–8.0 ppm, while amine protons may show broad peaks due to hydrogen bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms C, H, N, and O composition within ±0.3% deviation .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O (~1680 cm⁻¹) are key markers .

Q. What are the typical chemical reactions and stability considerations for 4-(2,4-Diaminophenoxy)benzoic acid under various conditions?

  • Methodological Answer :
  • Reactivity :
  • Amine Groups : Participate in acylation (e.g., with acetic anhydride) or Schiff base formation (with aldehydes) .
  • Carboxylic Acid : Forms salts with bases (e.g., NaOH) or esters via Fischer esterification .
  • Stability :
  • pH Sensitivity : Protonation of amines in acidic conditions may alter solubility.
  • Oxidation : Diamine groups are susceptible to oxidation; storage under inert atmosphere (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can quantum chemical calculations enhance the understanding of 4-(2,4-Diaminophenoxy)benzoic acid’s electronic properties and reactivity?

  • Methodological Answer :
  • Computational Tools : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces .
  • Applications :
  • Reactivity Prediction : Electron-deficient aromatic rings (from HOMO maps) guide substitution site preferences .
  • Solvent Effects : COSMO-RS simulations model solvation energies in polar solvents like DMSO .

Q. What strategies are employed to resolve contradictions in reported biological activities of 4-(2,4-Diaminophenoxy)benzoic acid derivatives?

  • Methodological Answer :
  • Comparative Structure-Activity Relationship (SAR) Studies :
DerivativeSubstituent PositionBiological ActivityReference
4-(2,4-Diaminophenoxy)Ortho-diamineHigh enzyme inhibition
4-(3,4-Diaminophenoxy)Meta-diamineModerate activity
  • Assay Standardization : Replicating assays under controlled conditions (pH, temperature) to isolate variables .

Q. How does 4-(2,4-Diaminophenoxy)benzoic acid function in coordination chemistry, and what metal complexes have been studied?

  • Methodological Answer :
  • Ligand Design : The compound acts as a polydentate ligand via carboxylate (-COO⁻) and amine (-NH₂) groups.
  • Metal Complexes :
  • Cu(II) Complexes : Exhibits square-planar geometry; studied for catalytic oxidation of alcohols .
  • Fe(III) Complexes : Magnetic properties analyzed via SQUID magnetometry .
  • Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water mixtures under reflux .

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